molecular formula C10H7IO B12866467 7-Iodonaphthalen-1-ol

7-Iodonaphthalen-1-ol

Cat. No.: B12866467
M. Wt: 270.07 g/mol
InChI Key: FKIILYAKRQVUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodonaphthalen-1-ol is an organic compound with the molecular formula C₁₀H₇IO. It is a derivative of naphthalene, where an iodine atom is substituted at the 7th position and a hydroxyl group at the 1st position. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodonaphthalen-1-ol typically involves the iodination of naphthalen-1-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-1-ol is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid under controlled temperature conditions to ensure selective iodination at the 7th position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrophilic iodination reactions. Industrial processes would likely optimize reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Iodonaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 7-iodonaphthalen-1-one.

    Reduction: The iodine atom can be reduced to form naphthalen-1-ol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: 7-Iodonaphthalen-1-one.

    Reduction: Naphthalen-1-ol.

    Substitution: Various substituted naphthalen-1-ol derivatives depending on the nucleophile used.

Scientific Research Applications

7-Iodonaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Iodonaphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its iodine moiety can facilitate the formation of reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    Naphthalen-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    7-Bromonaphthalen-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    7-Chloronaphthalen-1-ol: Contains a chlorine atom, which also affects its chemical properties and uses.

Uniqueness: 7-Iodonaphthalen-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other halogenated naphthalen-1-ol derivatives. Its larger atomic size and higher reactivity compared to bromine and chlorine make it particularly useful in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H7IO

Molecular Weight

270.07 g/mol

IUPAC Name

7-iodonaphthalen-1-ol

InChI

InChI=1S/C10H7IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H

InChI Key

FKIILYAKRQVUMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)I)C(=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.